Theobromine

Vue d'ensemble

Description

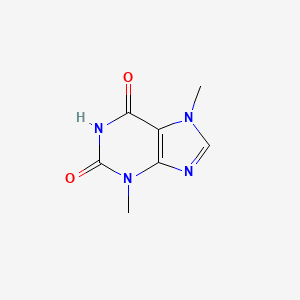

Theobromine (3,7-dimethylxanthine) is a bitter alkaloid belonging to the methylxanthine class, naturally found in cocoa beans (1–4% by weight), tea leaves, and kola nuts . It shares structural similarities with caffeine and theophylline but exhibits distinct pharmacological and metabolic properties. This compound acts as a mild stimulant, promoting vasodilation, improving blood flow, and enhancing cognitive function without the intense jitteriness associated with caffeine . Its applications span obesity management, antimicrobial activity, and uric acid lithiasis prevention, supported by in vitro, in vivo, and clinical studies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

- La théobromine peut être synthétisée à partir de la xanthine, un composé apparenté. Hermann Emil Fischer a été le premier à rapporter cette synthèse en 1882.

- Le processus implique des réactions chimiques spécifiques, notamment la déméthylation et l'oxydation, conduisant à la formation de la théobromine .

- La théobromine est naturellement abondante dans les fèves de cacao. La production industrielle implique principalement son extraction des solides de cacao pendant la fabrication du chocolat.

- La théobromine est également utilisée comme additif dans les cosmétiques .

Analyse Des Réactions Chimiques

Types de réactions :

- La théobromine peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courantes utilisés dans ces réactions dépendent de la transformation spécifique.

- Les réactions de la théobromine donnent des dérivés avec des groupes fonctionnels ou des positions modifiés sur le cycle purine.

- Une analyse détaillée des produits spécifiques nécessiterait des investigations supplémentaires.

4. Applications de la recherche scientifique

Chimie : La théobromine sert de composé modèle pour l'étude des dérivés de la xanthine et de leur réactivité.

Biologie : Les chercheurs explorent ses effets sur les processus cellulaires et le métabolisme.

Médecine : Le potentiel de la théobromine comme bronchodilatateur et vasodilatateur a été étudié.

Industrie : Outre le chocolat, la théobromine trouve des applications dans les cosmétiques.

5. Mécanisme d'action

- Les cibles principales de la théobromine comprennent les récepteurs de l'adénosine, affectant la relaxation des muscles lisses et la vasodilatation.

- Elle agit également comme un diurétique et un stimulant doux .

Applications De Recherche Scientifique

Therapeutic Potential in Obesity Management

Recent studies have indicated that theobromine may play a significant role in obesity management. It has been shown to improve lipid profiles, aid in asthma treatment, lower blood pressure, and regulate gut microbiota. The mechanisms through which this compound exerts its anti-obesity effects include:

- Browning of White Adipose Tissue : this compound stimulates the conversion of white fat to brown fat, which is more metabolically active.

- Activation of Lipolysis : It enhances fat breakdown while reducing adipogenesis (the formation of fat cells).

- Anti-inflammatory Properties : this compound exhibits anti-inflammatory effects that may contribute to weight management by reducing chronic inflammation associated with obesity .

Case Studies and Research Findings

- In vitro studies have demonstrated that this compound can significantly reduce body weight gain in animal models .

- A clinical trial indicated that dietary this compound intake was associated with improved HDL cholesterol levels, suggesting cardiovascular benefits alongside weight management .

Respiratory Health Applications

This compound has been recognized for its potential benefits in respiratory diseases. Unlike caffeine, it does not inhibit mediators of inflammation directly but targets poly(ADP-ribose) polymerase-1, which is involved in inflammatory responses. This unique action may help alleviate symptoms of asthma and reduce neovascularization associated with tumor growth .

Clinical Insights

- A study highlighted that this compound reduced neovascularization in animal models of asthma, indicating its potential as an adjunctive therapy for respiratory conditions .

- Its efficacy in improving respiratory function has been noted in various trials, emphasizing the need for further exploration in clinical settings.

Cardiovascular Benefits

This compound's impact on cardiovascular health is notable. It has been shown to lower blood pressure and improve lipid profiles by increasing HDL cholesterol levels while decreasing LDL cholesterol concentrations. These effects are crucial for reducing cardiovascular disease risk.

Research Evidence

- A study found that this compound intake led to a significant increase in serum HDL cholesterol concentrations, which is beneficial for heart health .

- Another investigation into its pharmacological effects revealed that this compound could inhibit uric acid crystallization, potentially aiding in conditions like gout and kidney stones .

Cognitive Function Enhancement

Emerging research suggests that this compound may enhance cognitive function. Higher dietary intake of the compound has been linked to improved cognitive performance, likely due to its ability to cross the blood-brain barrier and influence adenosine receptors similarly to caffeine .

Supporting Studies

- A clinical trial indicated a positive correlation between this compound consumption and cognitive functioning improvements among participants .

- The compound's neuroprotective properties are being investigated as potential therapeutic avenues for neurodegenerative diseases.

Antioxidant Properties

The antioxidant effects of this compound have been documented extensively. It plays a role in reducing oxidative stress by scavenging free radicals, which contributes to its protective effects against various diseases.

Experimental Findings

- Studies using cell lines have shown that this compound significantly suppresses reactive oxygen species (ROS) production, indicating its potential as an antioxidant agent .

- The compound's ability to modulate oxidative stress pathways may offer protective benefits against cancer development and progression.

Summary Table of this compound Applications

Mécanisme D'action

- Theobromine’s primary targets include adenosine receptors, affecting smooth muscle relaxation and vasodilation.

- It also acts as a mild diuretic and stimulant .

Comparaison Avec Des Composés Similaires

Structural Comparison with Methylxanthines

Table 1: Structural and Chemical Properties

Key Differences :

- This compound lacks the 1-methyl group present in caffeine, reducing its adenosine receptor antagonism and resulting in milder stimulatory effects .

- Theophylline’s 1,3-dimethyl structure enhances its bronchodilator effects but increases toxicity risks compared to this compound .

Pharmacokinetic and Metabolic Profiles

Table 2: Metabolic Clearance and Protein Binding

| Parameter | This compound | Theophylline |

|---|---|---|

| Total Plasma Clearance | 1.49 mL/min/kg | 0.82 mL/min/kg |

| Unbound Clearance | 1.73 mL/min/kg | 1.68 mL/min/kg |

| Renal Clearance | 1.25 mL/min/kg | 0.75 mL/min/kg |

| Protein Binding | 14% (free fraction) | 42% (free fraction) |

| Primary Metabolic Pathway | 3-demethylation | 1-demethylation |

Insights :

- This compound’s lower protein binding enhances renal excretion, while its 3-demethylation pathway is 3.7-fold faster than theophylline’s 1-demethylation .

- Despite structural differences, both compounds are metabolized by overlapping cytochrome P450 enzymes, with high correlation in clearance rates (r = 0.86) .

Stimulant and Cognitive Effects

- Caffeine: Potent adenosine receptor blockade causes rapid energy spikes but risks anxiety and insomnia .

- This compound: Mild adenosine inhibition coupled with vasodilation supports sustained focus and reduced hypertension risk .

- Theophylline : Primarily used for bronchodilation in asthma; narrow therapeutic index limits broader use .

Antioxidant vs. Prooxidant Activity

- Both this compound and caffeine quench hydroxyl radicals (IC₅₀: 0.5–1.0 mM) but exhibit prooxidant effects in the presence of copper ions, inducing DNA strand breaks .

- This compound’s metabolites (7-methylxanthine, 3,7-dimethyluric acid) enhance uric acid crystallization inhibition, unlike caffeine or theophylline .

Metabolic Health

- Obesity : this compound reduces adipogenesis and stimulates lipolysis via β-oxidation pathways, with 12% lower body weight gain in rodent models compared to caffeine .

- Hepatic Steatosis : In humans, this compound intake inversely correlates with liver fat content (CAP values), particularly in women and individuals under 45 .

Toxicity and Side Effects

- This compound : LD₅₀ in mice is 1,265 mg/kg (vs. caffeine’s 127 mg/kg), reflecting lower acute toxicity .

- 1-Substituted Derivatives : Allyl-theobromine exhibits 67% higher toxicity than caffeine in rats, highlighting structure-activity risks .

- Human Diuretic Effects : Propyl-theobromine increases urine output by 40% vs. caffeine but causes more gastrointestinal distress .

Natural Sources and Extraction

- This compound : Highest in dark chocolate (450–600 mg/100 g) and minimally degraded by fermentation .

- Caffeine : Abundant in coffee beans (1.1–2.2%) and tea leaves (3.5%), with extraction efficiency enhanced by polar solvents .

- HVED Extraction : High-voltage methods yield 2.5-fold more this compound from cocoa bean shells than conventional techniques .

Activité Biologique

Theobromine, a methylxanthine found primarily in cocoa beans, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its mechanisms of action, therapeutic applications, and implications for human health.

This compound shares structural similarities with caffeine and exhibits several pharmacological effects through various mechanisms:

- Adenosine Receptor Antagonism : this compound acts as an antagonist to adenosine receptors, which plays a role in modulating mood and cognitive function. This mechanism is similar to that of caffeine but is less potent .

- Phosphodiesterase Inhibition : this compound inhibits phosphodiesterase (PDE), particularly PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels can enhance neuronal functions and support learning and memory by activating the cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways .

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, particularly in respiratory conditions. It modulates airway reactivity and may reduce neovascularization associated with tumor growth .

Therapeutic Applications

The therapeutic potential of this compound has been investigated in various contexts:

- Respiratory Health : Research indicates that this compound may alleviate cough symptoms by suppressing airway hyperreactivity. Its ability to inhibit PDE4 has been linked to bronchodilation and improved respiratory function .

- Cardiovascular Benefits : Clinical studies suggest that this compound can increase high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol levels, contributing to cardiovascular health . A clinical trial indicated that this compound, rather than flavonoids, was responsible for these effects in cocoa products .

- Hepatic Steatosis : A recent study found a negative correlation between this compound intake and hepatic steatosis in young adults. Higher consumption of this compound was associated with lower liver fat accumulation, suggesting potential benefits for metabolic health .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cough Suppression : In a study by Mokry et al. (2009), this compound's anti-inflammatory effects were linked to its ability to modulate airway reactivity. This suggests its potential as a therapeutic agent for chronic cough conditions .

- Liver Health : A study utilizing NHANES data from 2017-2020 found that higher this compound intake correlated with reduced liver fat among participants aged 18-45. This relationship was particularly strong in women and white individuals, indicating demographic variations in response to the compound .

- Neuroprotective Effects : Animal studies have shown that this compound can enhance learning behavior through its action on cAMP/CREB/BDNF pathways. Mice fed a diet supplemented with this compound exhibited improved cognitive functions compared to controls .

Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Mokry et al. (2009) | Cough suppression | This compound reduces airway hyperreactivity through PDE inhibition. |

| NHANES Study (2024) | Hepatic steatosis | Higher this compound intake linked to lower liver fat in young adults. |

| Animal Study (2023) | Neuroprotection | This compound enhances learning behavior via cAMP/CREB/BDNF pathways. |

Q & A

Basic Research Questions

Q. How can researchers design controlled experiments to assess theobromine’s bioavailability in human subjects?

- Methodological Answer : Utilize crossover or parallel-group designs with standardized dosing protocols. For human trials, ensure ethical approval and stratify participants by metabolic factors (e.g., BMI, age). Measure plasma this compound levels via HPLC at timed intervals post-administration, and account for dietary sources (e.g., cocoa products) through controlled diets .

Q. What analytical methods are recommended for quantifying this compound in plant-derived samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (280 nm) is the gold standard due to its specificity for methylxanthines. For complex matrices (e.g., cocoa beans), employ solid-phase extraction (SPE) to minimize interference from polyphenols. Validate methods using spike-recovery tests and reference materials .

Q. How should researchers structure a literature review to evaluate this compound’s basic pharmacological properties?

- Methodological Answer : Conduct systematic searches in PubMed, Web of Science, and Scopus using keywords like "this compound pharmacokinetics" or "this compound metabolism." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo models) and synthesize data into tables comparing dose-response relationships, half-life, and metabolic pathways .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in studies comparing this compound’s enamel remineralization efficacy to fluoride?

- Methodological Answer : Perform meta-analyses using random-effects models to account for heterogeneity in study designs (e.g., varying pH cycles, sample sizes). Subgroup analyses can isolate factors like this compound concentration (50–100 mg/dL vs. higher doses) or application duration. Sensitivity analyses should exclude low-quality studies (e.g., those lacking blinded assessments) .

Q. How can mechanistic studies elucidate this compound’s role in adipose tissue browning and obesity mitigation?

- Methodological Answer : Combine in vitro (3T3-L1 adipocytes) and in vivo (high-fat diet rodent models) approaches. Use qPCR and Western blotting to quantify UCP1 and PGC-1α expression. For translational relevance, correlate findings with human adipocyte RNA-seq data from repositories like GEO. Control for caffeine contamination in this compound isolates .

Q. What experimental frameworks optimize this compound’s synergistic effects with other bioactive compounds (e.g., epicatechin) in neuroprotection studies?

- Methodological Answer : Employ factorial designs to test combinations at varying ratios. Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) and measure outcomes like mitochondrial membrane potential (JC-1 assay) and caspase-3 activity. Apply isobolographic analysis to distinguish additive vs. synergistic interactions .

Q. Methodological Challenges & Solutions

Q. How do researchers address variability in this compound content across natural sources (e.g., cocoa vs. tea)?

- Methodological Answer : Standardize sourcing by using certified reference materials (e.g., NIST cocoa powder) or commercially available this compound isolates. For plant studies, document growing conditions (soil pH, rainfall) and validate content via triplicate HPLC runs per batch .

Q. What protocols ensure reproducibility in chronic toxicity studies of this compound?

- Methodological Answer : Follow OECD guidelines for subacute (28-day) and subchronic (90-day) rodent studies. Include dose groups spanning NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level), with histopathological assessments of target organs (liver, kidneys). Use pair-fed controls to isolate this compound-specific effects .

Q. Data Synthesis & Reporting

Q. How should researchers document this compound’s dose-dependent effects in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal Emax models) to characterize dose-response curves. Report AUC (Area Under the Curve) for pharmacokinetic data and include scatterplots with 95% confidence intervals. Adhere to ARRIVE guidelines for animal study transparency .

Q. What strategies mitigate publication bias in meta-analyses of this compound’s cardiovascular effects?

- Methodological Answer : Search grey literature (e.g., clinical trial registries, dissertations) and use funnel plots with Egger’s test to detect asymmetry. Perform trim-and-fill analysis to estimate missing studies. Pre-register meta-analysis protocols on platforms like PROSPERO to reduce selective reporting .

Propriétés

IUPAC Name |

3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPQBXQYLJRXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | theobromine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Theobromine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026132 | |

| Record name | Theobromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992), Solid | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes at 554-563 °F (NTP, 1992), Sublimes 290-295 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 330 mg/L at 25 °C, In water, 500 mg/L, temp not specified, Slightly soluble in water, One gram dissolves in about 200 mL water, 150 mL boiling water, For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water, White powder or monoclinic needles | |

CAS No. |

83-67-0 | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theobromine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | theobromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | theobromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Theobromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theobromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBD445WZ5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

675 °F (NTP, 1992), 357 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.